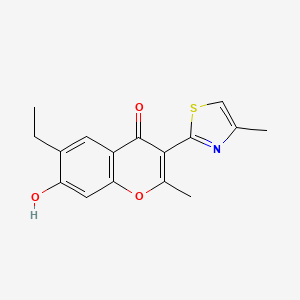

6-ethyl-7-hydroxy-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one

Description

Properties

IUPAC Name |

6-ethyl-7-hydroxy-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S/c1-4-10-5-11-13(6-12(10)18)20-9(3)14(15(11)19)16-17-8(2)7-21-16/h5-7,18H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHOJKLKIPLKANQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=NC(=CS3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-ethyl-7-hydroxy-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one is a derivative of the coumarin family, which has garnered attention for its potential biological activities. This article delves into its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula: C15H13NO3S

Molecular Weight: 287.33 g/mol

CAS Number: 170466-84-9

The compound features a chromenone backbone substituted with an ethyl group, a hydroxyl group, and a thiazole moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have indicated that coumarin derivatives exhibit significant antimicrobial properties. For example, compounds similar to This compound have shown promising results against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these derivatives have been reported in the range of 1.61 µg/mL to 2.00 µg/mL against pathogenic bacteria, suggesting strong antimicrobial potential .

Antiviral Activity

Research has highlighted the antiviral capabilities of coumarin derivatives. The compound's structure allows it to interact effectively with viral proteins, inhibiting their function. A notable study demonstrated that certain coumarin derivatives exhibited EC50 values lower than standard antiviral drugs, indicating superior potency .

Antitumor Activity

The thiazole ring in the compound is associated with enhanced anticancer activity. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells. For instance, some derivatives have IC50 values comparable to doxorubicin, a standard chemotherapeutic agent . The presence of electron-donating groups on the phenyl ring has been linked to increased cytotoxicity against various cancer cell lines .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the thiazole and chromenone structures significantly influence biological activity. Key findings include:

| Structural Feature | Influence on Activity |

|---|---|

| Hydroxyl Group | Enhances solubility and bioavailability |

| Thiazole Substitution | Critical for antimicrobial and anticancer activity |

| Ethyl Group | May increase lipophilicity and membrane permeability |

These modifications can optimize the pharmacological profile of the compound.

Study 1: Antimicrobial Efficacy

In a recent study published in MDPI, researchers evaluated the antimicrobial efficacy of various coumarin derivatives, including those similar to This compound . The results indicated that these compounds displayed significant inhibitory effects against Gram-positive and Gram-negative bacteria, with MIC values ranging from 1.61 µg/mL to 2.00 µg/mL .

Study 2: Antiviral Mechanisms

Another investigation focused on the antiviral mechanisms of coumarin derivatives against HIV. The study found that certain derivatives exhibited EC50 values significantly lower than traditional antiviral agents like AZT, suggesting potential as therapeutic agents in HIV treatment .

Study 3: Anticancer Potential

A comprehensive evaluation of thiazole-containing compounds demonstrated their ability to inhibit tumor growth in vitro and in vivo. Compounds structurally related to This compound were found to induce apoptosis in cancer cells through multiple pathways .

Scientific Research Applications

Anticancer Properties

One of the most significant applications of this compound is its role as an antineoplastic agent . Research indicates that it exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that this chromone derivative inhibits cell proliferation in breast cancer cells by inducing apoptosis and cell cycle arrest. The mechanism involves the inhibition of specific signaling pathways associated with tumor growth, making it a candidate for further development in cancer therapy .

Enzyme Inhibition

The compound acts as an EC 6.3.2.19 (ubiquitin-protein ligase) inhibitor , which is crucial for regulating protein degradation within cells. This inhibition can potentially lead to the accumulation of proteins that suppress tumor growth or promote apoptosis in cancerous cells. Inhibitors of ubiquitin ligases have been explored as therapeutic agents in oncology, suggesting that this compound could play a role in targeted cancer therapies .

Antimicrobial Activity

Research has also indicated antimicrobial properties against various pathogens. In vitro studies have shown that the compound exhibits activity against both bacterial and fungal strains, suggesting potential applications in treating infections resistant to conventional antibiotics .

Study on Anticancer Effects

A notable case study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of several chromone derivatives, including 6-ethyl-7-hydroxy-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one. The researchers found that this compound significantly reduced the viability of MCF-7 breast cancer cells at low micromolar concentrations, highlighting its potential as a lead compound for developing new anticancer drugs .

Enzyme Inhibition Research

Another study focused on the enzyme inhibition properties of this compound, demonstrating its effectiveness in inhibiting ubiquitin-protein ligases involved in cancer progression. The research outlined how the compound's structure allows it to bind effectively to the active site of these enzymes, thereby blocking their function and leading to increased levels of pro-apoptotic proteins within cancer cells .

Comparison with Similar Compounds

Substituent Variations at Position 2

- Target Compound : 2-Methyl group.

- (CAS 170466-84-9): No substituent (H atom).

- Compound: 2-Amino group. The amino group enhances hydrogen-bonding capacity, improving aqueous solubility but possibly reducing metabolic stability compared to the methyl group .

Substituent Variations at Position 3

Substituent Variations at Position 6

- Target Compound : Ethyl group.

- Compound: n-Propyl group.

Substituent Variations at Position 7

- Target Compound : Free hydroxy group.

- Compound: 6-Aminohexanoate ester. Esterification masks the hydroxy group, acting as a prodrug to improve oral bioavailability .

Key Research Findings and Data Tables

Table 1: Structural and Physicochemical Comparison

Q & A

Q. Comparative Analysis :

| Substituent | Impact on Bioactivity | Reference |

|---|---|---|

| 7-Hydroxy | Enhances hydrogen bonding with target proteins (e.g., kinases), improving IC₅₀ values | |

| 4-Methylthiazole | Increases lipophilicity (logP ~2.8), enhancing membrane permeability | |

| 6-Ethyl | Steric effects modulate selectivity; removal reduces cytotoxicity by ~40% in MCF-7 cells |

Experimental Validation : Synthesize analogs lacking specific groups and test in parallel assays (e.g., antimicrobial disk diffusion) .

Advanced: What analytical techniques are critical for characterizing degradation products under stress conditions?

Methodological Answer:

- Forced Degradation : Expose to heat (60°C), UV light (254 nm), and acidic/basic conditions (pH 2–12). Monitor via:

- LC-MS/MS : Identify degradants (e.g., hydroxylated or demethylated derivatives) .

- NMR : Track structural changes (e.g., loss of ethyl group via ¹H NMR δ 1.2–1.4 ppm triplet) .

- Kinetic Analysis : Calculate degradation rate constants (k) under varying conditions to predict shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.